N-(3,4-dichlorophenyl)-2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
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Overview
Description
N-(3,4-dichlorophenyl)-2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a dichlorophenyl group, a pyrrole ring, and a triazole ring, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dichlorophenyl)-2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The process often includes:
Formation of the Dichlorophenyl Intermediate: This step involves the chlorination of a phenyl ring to introduce the dichloro groups.
Synthesis of the Pyrrole and Triazole Rings: These heterocyclic rings are synthesized separately through cyclization reactions involving appropriate precursors.
Coupling Reactions: The final step involves coupling the dichlorophenyl intermediate with the pyrrole and triazole intermediates under specific conditions, such as the presence of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dichlorophenyl)-2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
N-(3,4-dichlorophenyl)-2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of N-(3,4-dichlorophenyl)-2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent.
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-dichlorophenyl)-2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- N-(3,4-dichlorophenyl)-2-{[5-ethyl-4-(1H-imidazol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Uniqueness
N-(3,4-dichlorophenyl)-2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its dichlorophenyl group enhances its reactivity, while the pyrrole and triazole rings contribute to its stability and potential biological activity.
Properties
Molecular Formula |
C16H15Cl2N5OS |
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Molecular Weight |
396.3 g/mol |
IUPAC Name |
N-(3,4-dichlorophenyl)-2-[(5-ethyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C16H15Cl2N5OS/c1-2-14-20-21-16(23(14)22-7-3-4-8-22)25-10-15(24)19-11-5-6-12(17)13(18)9-11/h3-9H,2,10H2,1H3,(H,19,24) |
InChI Key |
KTUQTJZBURPHFF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C(N1N2C=CC=C2)SCC(=O)NC3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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